molecular formula C8H18NP B14375747 2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine CAS No. 89996-82-7

2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine

Cat. No.: B14375747
CAS No.: 89996-82-7
M. Wt: 159.21 g/mol
InChI Key: DDSSFFCRGMADIZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine is a chemical compound with a unique structure that includes a phosphanyl group attached to a propan-1-imine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine typically involves the reaction of 2,2-dimethylpropan-1-imine with a phosphanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the phosphanyl group under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted phosphanyl derivatives.

Scientific Research Applications

2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug design and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphanyl group can form strong bonds with metal ions, making it an effective ligand in catalytic processes. The imine group can also participate in nucleophilic addition reactions, leading to the formation of various bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-phenyl-1-propanol
  • 2,2-Dimethyl-1-propanol
  • 2,2-Dimethylpropiophenone

Uniqueness

2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine is unique due to the presence of both a phosphanyl group and an imine group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

89996-82-7

Molecular Formula

C8H18NP

Molecular Weight

159.21 g/mol

IUPAC Name

2,2-dimethyl-1-propan-2-ylphosphanylpropan-1-imine

InChI

InChI=1S/C8H18NP/c1-6(2)10-7(9)8(3,4)5/h6,9-10H,1-5H3

InChI Key

DDSSFFCRGMADIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)PC(=N)C(C)(C)C

Origin of Product

United States

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